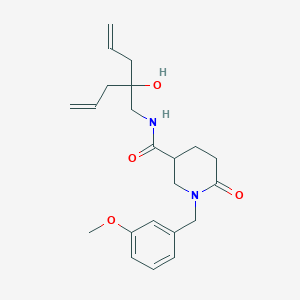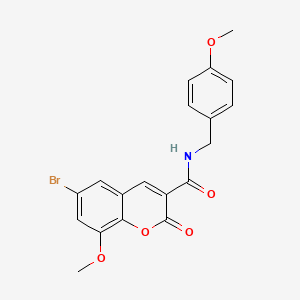![molecular formula C22H24ClNO3 B6114658 methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate, also known as CPP or CPP-109, is a small molecule that has been developed as a potential treatment for addiction and other neuropsychiatric disorders. This compound is a derivative of the naturally occurring alkaloid ibogaine, which has been used for centuries in traditional African medicine.
Mecanismo De Acción
Methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate works by blocking the activity of an enzyme called protein kinase M zeta (PKMζ), which is involved in the formation and maintenance of memories associated with drug use. By inhibiting PKMζ, methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate can disrupt the neural pathways that underlie addiction and reduce the reinforcing effects of drugs.
Biochemical and Physiological Effects:
methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including reducing dopamine release in the brain and altering the expression of certain genes involved in addiction. It has also been found to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate in lab experiments is that it has a well-defined mechanism of action and can be used to target specific neural pathways involved in addiction. However, one limitation is that its effects may not be generalizable to all types of addiction or to human populations.
Direcciones Futuras
There are several potential future directions for research on methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate, including:
1. Investigating its effects on other neuropsychiatric disorders, such as post-traumatic stress disorder (PTSD) and schizophrenia.
2. Developing more potent and selective inhibitors of PKMζ that could be used in clinical settings.
3. Exploring the use of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate in combination with other therapies, such as cognitive-behavioral therapy or pharmacotherapy.
4. Studying the long-term effects of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate on brain function and behavior.
5. Investigating the potential use of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate as a therapeutic agent for other conditions, such as chronic pain or inflammatory disorders.
In conclusion, methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate is a promising compound that has shown potential as a treatment for addiction and other neuropsychiatric disorders. Its well-defined mechanism of action and biochemical effects make it a valuable tool for studying the neural pathways involved in addiction. Further research is needed to fully understand its potential and limitations as a therapeutic agent.
Métodos De Síntesis
The synthesis of methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate involves several steps, including the reaction of ibogaine with chloroacetyl chloride to form a chloroacetamido derivative, which is then reacted with piperidine to form the final product. This process has been optimized to produce high yields of pure methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has been extensively studied for its potential as a treatment for addiction, particularly for opioid and cocaine dependence. It has also been investigated for its effects on other neuropsychiatric disorders, such as depression and anxiety. In preclinical studies, methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate has shown promising results in reducing drug-seeking behavior and withdrawal symptoms.
Propiedades
IUPAC Name |
methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-27-22(26)17-10-12-24(13-11-17)21(25)15-20(16-6-3-2-4-7-16)18-8-5-9-19(23)14-18/h2-9,14,17,20H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPMIRXFLGFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6114584.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114593.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
![3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6114599.png)
![N-[4-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B6114603.png)
![N-(4-fluorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6114615.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6114626.png)
![methyl 4-(5-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6114629.png)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6114632.png)
![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6114640.png)

